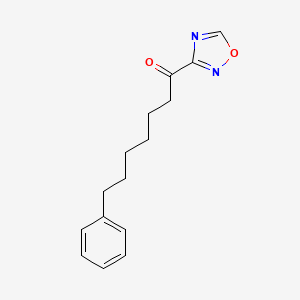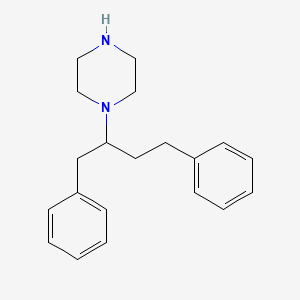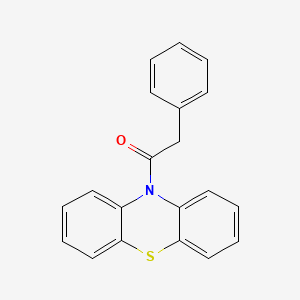
1-(10H-phenothiazin-10-yl)-4-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(10H-phenothiazin-10-yl)-4-phenylbutan-1-one is a compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 1-(10H-phenothiazin-10-yl)-4-phenylbutan-1-one typically involves the reaction of phenothiazine with appropriate reagents to introduce the butanone and phenyl groups. One common synthetic route involves the reaction of phenothiazine with 4-phenylbutan-1-one under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the final product.
Analyse Des Réactions Chimiques
1-(10H-phenothiazin-10-yl)-4-phenylbutan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of reduced phenothiazine derivatives.
Applications De Recherche Scientifique
1-(10H-phenothiazin-10-yl)-4-phenylbutan-1-one has been studied for its potential applications in various scientific fields. In chemistry, it is used as a precursor for the synthesis of other phenothiazine derivatives with potential biological activities. In biology and medicine, phenothiazine derivatives are known for their antipsychotic, antimicrobial, and anticancer properties .
In industry, this compound is used in the development of advanced materials, including optoelectronic devices and sensors. Its unique structural features make it suitable for applications in organic electronics and photonics .
Mécanisme D'action
The mechanism of action of 1-(10H-phenothiazin-10-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. Phenothiazine derivatives are known to interact with dopamine receptors in the brain, which is the basis for their antipsychotic effects. Additionally, these compounds can interact with other cellular targets, including enzymes and ion channels, leading to their diverse biological activities .
Comparaison Avec Des Composés Similaires
1-(10H-phenothiazin-10-yl)-4-phenylbutan-1-one can be compared with other phenothiazine derivatives, such as chlorpromazine and fluphenazine. While all these compounds share a common phenothiazine core, their unique substituents confer different biological activities and therapeutic potentials .
Chlorpromazine: Known for its antipsychotic properties, it is widely used in the treatment of schizophrenia and other psychiatric disorders.
Fluphenazine: Another antipsychotic agent, it is used for long-term management of psychotic disorders.
Promazine: Used as a tranquilizer and for its antiemetic properties.
The uniqueness of this compound lies in its specific structural modifications, which may offer distinct advantages in terms of potency, selectivity, and reduced side effects compared to other phenothiazine derivatives.
Propriétés
Formule moléculaire |
C22H19NOS |
|---|---|
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
1-phenothiazin-10-yl-4-phenylbutan-1-one |
InChI |
InChI=1S/C22H19NOS/c24-22(16-8-11-17-9-2-1-3-10-17)23-18-12-4-6-14-20(18)25-21-15-7-5-13-19(21)23/h1-7,9-10,12-15H,8,11,16H2 |
Clé InChI |
IDGMQHJPMVCZGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Tyr-Pro-Phe-NH-]2](/img/structure/B10839071.png)
![[Tyr-Pro-Phe-NH-CH2-]2](/img/structure/B10839085.png)
![[Sar1,Bpa3]AngII](/img/structure/B10839093.png)

![{[(9Z)-octadec-9-en-1-yl]sulfamoyl}amine](/img/structure/B10839108.png)
![[Sar1,Bpa8]AngII](/img/structure/B10839112.png)
![[Sar1,Tdf2]AngII](/img/structure/B10839119.png)

![[Sar1Gly]GAL-B2](/img/structure/B10839136.png)
![[Tdf1]AngII](/img/structure/B10839143.png)
![[Sar1Ala]GAL-B2](/img/structure/B10839153.png)


![1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane](/img/structure/B10839170.png)